Ester-Directed Chemoselectivity Switch: Ethyl Propiolate vs. tert-Butyl Propiolate in Gold Catalysis
In gold-catalyzed reactions with 1,2-benzisoxazoles, the choice of ester group on the propiolate acts as a chemoselectivity switch. Ethyl propiolates (1') afford exclusively Michael-type products (4), whereas tert-butyl propiolates (1) undergo [4 + 2]-annulation to yield 6H-1,3-oxazin-6-one derivatives (3) [1].
| Evidence Dimension | Chemoselectivity (Product Outcome) |
|---|---|
| Target Compound Data | Ethyl propiolates → Michael-type addition products |
| Comparator Or Baseline | tert-Butyl propiolates → [4 + 2]-annulation products |
| Quantified Difference | Exclusive chemoselectivity: ethyl ester drives Michael addition; tert-butyl ester drives annulation |
| Conditions | Gold catalyst, 1,2-benzisoxazoles, dichloroethane (DCE), 80°C |
Why This Matters
This evidence demonstrates that for a given aryl group, the ester group alone dictates reaction pathway. Using an analog with a different ester (e.g., tert-butyl) would yield a completely different heterocyclic scaffold, rendering it unsuitable for reproducing the specific Michael addition chemistry enabled by the ethyl ester.
- [1] Pandit, Y. B., Sahani, R. L., & Liu, R.-S. (2018). Gold-Catalyzed Michael-Type Reactions and [4 + 2]-Annulations between Propiolates and 1,2-Benzisoxazoles with Ester-Directed Chemoselectivity. Organic Letters, 20(21), 6655–6658. https://doi.org/10.1021/acs.orglett.8b02663 View Source
